Clorhidrato de 4-bromo-N-etilanilina

Descripción general

Descripción

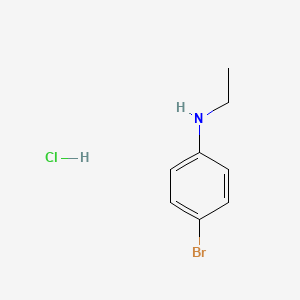

4-Bromo-N-ethylaniline hydrochloride is an organic compound with the molecular formula C8H11BrClN. It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the para position and an ethyl group at the nitrogen atom. This compound is commonly used in various chemical syntheses and research applications due to its unique reactivity and properties .

Aplicaciones Científicas De Investigación

4-Bromo-N-ethylaniline hydrochloride has several scientific research applications:

Synthesis of Antimicrobial Agents: It is used as a starting material for the synthesis of substituted phenyl azetidines, which exhibit antimicrobial activity.

Electrochemical Studies: The compound is studied for its electrochemical oxidation properties, which are useful in developing electrochemical sensors and organic electronic materials.

Polymerization Kinetics:

Analytical Chemistry: The compound is used in high-performance liquid chromatography (HPLC) as an additive for the analysis of amines.

Mecanismo De Acción

Mode of Action

It’s known that anilines can undergo various chemical reactions, such as nucleophilic substitution . In the case of 4-Bromo-N-ethylaniline hydrochloride, the bromine atom on the benzene ring can be replaced by other groups in a nucleophilic aromatic substitution reaction .

Biochemical Pathways

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-N-ethylaniline hydrochloride. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and its interactions with biological targets .

Análisis Bioquímico

Biochemical Properties

4-Bromo-N-ethylaniline hydrochloride plays a significant role in biochemical reactions due to its reactivity. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with enzymes involved in nucleophilic aromatic substitution reactions. The bromine atom on the benzene ring can be replaced by other groups, facilitating the formation of new compounds. This interaction is crucial for the synthesis of pharmaceuticals and other organic compounds.

Cellular Effects

The effects of 4-Bromo-N-ethylaniline hydrochloride on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to impact the expression of certain genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, its interaction with cell signaling pathways can alter cellular responses to external stimuli, affecting overall cell function.

Molecular Mechanism

At the molecular level, 4-Bromo-N-ethylaniline hydrochloride exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The bromine atom on the benzene ring is particularly reactive, allowing for nucleophilic aromatic substitution reactions. This reactivity is essential for its role in biochemical processes, as it enables the formation of new compounds through the replacement of the bromine atom with other groups.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-N-ethylaniline hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under normal laboratory conditions, but its reactivity can lead to degradation over extended periods . Long-term exposure to the compound can result in changes in cellular function, including alterations in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of 4-Bromo-N-ethylaniline hydrochloride vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes. Threshold effects have been observed, where a certain dosage level must be reached before noticeable effects occur . At high doses, toxic or adverse effects can be observed, including damage to organs and disruption of normal cellular processes .

Metabolic Pathways

4-Bromo-N-ethylaniline hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its transformation into other compounds. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s involvement in nucleophilic aromatic substitution reactions is particularly important for its role in metabolic pathways, as it enables the formation of new compounds through the replacement of the bromine atom.

Transport and Distribution

Within cells and tissues, 4-Bromo-N-ethylaniline hydrochloride is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation within specific cellular compartments . The compound’s distribution is crucial for its biochemical effects, as it determines the concentration of the compound in different cellular regions.

Subcellular Localization

The subcellular localization of 4-Bromo-N-ethylaniline hydrochloride affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is essential for its role in biochemical processes, as it ensures that the compound interacts with the appropriate biomolecules to exert its effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-ethylaniline hydrochloride typically involves the following steps:

Nitration: Benzene is nitrated to form nitrobenzene.

Reduction: Nitrobenzene is reduced to aniline.

Bromination: Aniline is brominated to form 4-bromoaniline.

Alkylation: 4-bromoaniline is alkylated with ethyl halide to form 4-Bromo-N-ethylaniline.

Hydrochloride Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of 4-Bromo-N-ethylaniline hydrochloride follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality compounds .

Types of Reactions:

Nucleophilic Substitution: The bromine atom in 4-Bromo-N-ethylaniline hydrochloride can be replaced by various nucleophiles, leading to the formation of different substituted anilines.

Oxidation: The compound can undergo oxidation reactions to form corresponding quinone derivatives.

Reduction: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various alkyl halides.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products:

Nucleophilic Substitution: Substituted anilines.

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Comparación Con Compuestos Similares

4-Bromoaniline: Similar structure but lacks the ethyl group on the nitrogen atom.

N-Ethylaniline: Similar structure but lacks the bromine atom on the aromatic ring.

4-Chloro-N-ethylaniline: Similar structure but has a chlorine atom instead of a bromine atom.

Uniqueness: 4-Bromo-N-ethylaniline hydrochloride is unique due to the presence of both the bromine atom and the ethyl group, which confer distinct reactivity and properties. This combination makes it a valuable intermediate in various chemical syntheses and research applications .

Actividad Biológica

4-Bromo-N-ethylaniline hydrochloride is an organic compound with significant biological implications. This article explores its synthesis, biological activity, and potential applications based on diverse research findings.

Chemical Structure and Properties

4-Bromo-N-ethylaniline hydrochloride has the molecular formula and a molecular weight of approximately 201.08 g/mol. The compound features a bromine substituent on the aromatic ring and an ethyl group attached to the nitrogen atom, which influences its biological activity.

Synthesis

The synthesis of 4-bromo-N-ethylaniline hydrochloride typically involves the bromination of N-ethylaniline followed by the formation of its hydrochloride salt. The general procedure includes:

- Bromination : N-ethylaniline is treated with bromine in a suitable solvent to introduce the bromine atom at the para position.

- Hydrochloride Formation : The resulting amine is then reacted with hydrochloric acid to yield the hydrochloride salt.

Antimicrobial Properties

Research indicates that 4-bromo-N-ethylaniline hydrochloride exhibits antimicrobial activity against various pathogens. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria, demonstrating a notable inhibition zone in disc diffusion assays.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These results suggest that the compound may serve as a potential lead in developing new antimicrobial agents.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of 4-bromo-N-ethylaniline hydrochloride on various cancer cell lines. The compound showed selective toxicity, particularly against human breast cancer cells (MCF-7) and lung cancer cells (A549).

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| A549 | 30 |

| HeLa | 45 |

The IC50 values indicate that 4-bromo-N-ethylaniline hydrochloride can induce apoptosis in these cell lines, making it a candidate for further anticancer research.

Molecular docking studies have suggested that 4-bromo-N-ethylaniline hydrochloride interacts with specific receptors involved in cellular signaling pathways. For instance, it has been shown to bind effectively to serotonin receptors, which may explain its potential neuropharmacological effects.

Case Studies and Research Findings

- Antimycobacterial Activity : A study highlighted the compound's potential against Mycobacterium tuberculosis, showing promising results in preliminary screening assays.

- Neuroprotective Effects : Research has indicated that derivatives of this compound may offer neuroprotective benefits, reducing oxidative stress in neuronal cells.

- Environmental Impact : Investigations into the environmental toxicity of 4-bromo-N-ethylaniline hydrochloride revealed moderate toxicity levels towards aquatic organisms, necessitating careful consideration in industrial applications.

Propiedades

IUPAC Name |

4-bromo-N-ethylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN.ClH/c1-2-10-8-5-3-7(9)4-6-8;/h3-6,10H,2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIRALFFVIHHMOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=C(C=C1)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40622902 | |

| Record name | 4-Bromo-N-ethylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855949-09-6 | |

| Record name | Benzenamine, 4-bromo-N-ethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=855949-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-N-ethylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.